(E)-8-hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid
Description
(E)-8-Hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 8, a styryl substituent (with three hydroxyl groups at positions 3, 4, and 5) at position 2, and a carboxylic acid group at position 5.
Properties
Molecular Formula |
C18H13NO6 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
8-hydroxy-2-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H13NO6/c20-13-7-9(8-14(21)17(13)23)1-4-11-5-2-10-3-6-12(18(24)25)16(22)15(10)19-11/h1-8,20-23H,(H,24,25)/b4-1+ |
InChI Key |
DEHWDDWRZXNDCL-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Biological Activity
(E)-8-hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by recent research findings and data tables.
1. Chemical Structure and Properties
The compound belongs to the class of 8-hydroxyquinoline derivatives , known for their unique chemical properties that contribute to their biological activities. The presence of hydroxyl groups enhances the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N1O6 |
| Molecular Weight | 313.30 g/mol |
| Solubility | Soluble in organic solvents |
| pKa | 6.5 |
2. Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives with multiple hydroxyl groups showed enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Derivatives
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 22 |
3. Anticancer Activity
The compound has also been studied for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7.
Case Study: HeLa Cell Line
A recent study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability.
- IC50 Value : 45 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
4. Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against HIV. It acts as an integrase inhibitor, preventing the integration of viral DNA into the host genome.
Table 2: Antiviral Efficacy Against HIV
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 12 | >100 |
| Raltegravir | 1 | 10 |
5. Conclusion
This compound exhibits a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral effects. Its unique structural features contribute to its efficacy in these domains. Ongoing research is crucial to fully understand its mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Quinoline Derivatives
Chlorinated Derivatives
Compounds such as 7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 863185-11-9) feature chloro and methyl substituents. In contrast, the hydroxyl-rich styryl group in the target compound may increase hydrogen bonding capacity, favoring target-specific binding (e.g., enzyme active sites) .
Amino-Alcohol Quinolines
(S)-Pentyl and (S)-heptyl amino-alcohol quinolines () exhibit anti-malarial activity 3× greater than mefloquine. Their amino-alcohol side chains facilitate interactions with heme in Plasmodium, while the target compound’s styryl group may target different pathways, such as redox cycling via phenolic hydroxyls .
Oxolinic Acid
Oxolinic acid (CAS: 14698-29-4) contains a dioxolo ring and ethyl group, contributing to its use as a pesticide. Its molecular weight (261.24 g/mol) is lower than the target compound’s predicted weight (~400 g/mol), suggesting differences in bioavailability and metabolic stability .
Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | 8-OH, 2-(3,4,5-trihydroxystyryl) | ~400* | High polarity, potential antioxidant |
| 7-Chloro-8-methyl-2-(3-propoxyphenyl) | Cl, CH₃, OPr | 355.81 | Lipophilic, antibacterial |
| Oxolinic Acid | Dioxolo, Et | 261.24 | Pesticide, high thermal stability (mp 314°C) |
| Amino-Alcohol Quinolines | NH₂-OH, alkyl chains | ~350–400 | Anti-malarial, synergistic with DHA |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
